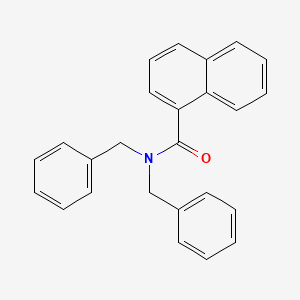
4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is a complex organic compound characterized by the presence of an imidazolidine ring substituted with phenyl groups and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the imidazolidine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated imidazolidine derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring and phenyl groups facilitate binding to these targets, potentially inhibiting or modulating their activity. The dimethylamine group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-BENZOIC ACID): Similar structure but with a carboxylic acid group instead of a dimethylamine group.
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENOL): Contains a hydroxyl group instead of a dimethylamine group.
Uniqueness
(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is unique due to the presence of the dimethylamine group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propiedades
Fórmula molecular |
C23H25N3 |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3/c1-24(2)20-15-13-19(14-16-20)23-25(21-9-5-3-6-10-21)17-18-26(23)22-11-7-4-8-12-22/h3-16,23H,17-18H2,1-2H3 |
Clave InChI |
CKSAJMWUTDNXJE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976269.png)
![4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11976271.png)
![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976275.png)

![7-benzyl-3-methyl-8-[(1-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976293.png)
![7,18-bis(4-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11976301.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11976313.png)



![4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine](/img/structure/B11976339.png)

![1-[(3,4-Dichlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976354.png)

